Cas no 1105662-99-4 (methyl 2-(3-aminooxetan-3-yl)acetate)
methyl 2-(3-aminooxetan-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- (3-amino-oxetan-3-yl)-acetic acid methyl ester
- METHYL 2-(3-AMINOOXETAN-3-YL)ACETATE
- RYJCNSXLGUROLB-UHFFFAOYSA-N
- HT772
- AB76179
- DB-003130
- CS-0132693
- PS-17246
- SCHEMBL423542
- EN300-325717
- AKOS006349992
- 1105662-99-4
- METHYL2-(3-AMINOOXETAN-3-YL)ACETATE
- methyl 2-(3-aminooxetan-3-yl)acetate
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- MDL: MFCD18837588
- Inchi: 1S/C6H11NO3/c1-9-5(8)2-6(7)3-10-4-6/h2-4,7H2,1H3
- InChI Key: RYJCNSXLGUROLB-UHFFFAOYSA-N
- SMILES: O1CC(CC(=O)OC)(C1)N
Computed Properties
- Exact Mass: 145.07389321g/mol
- Monoisotopic Mass: 145.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6
- XLogP3: -0.8
methyl 2-(3-aminooxetan-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284659-1g |
Methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 95% | 1g |
$636 | 2021-06-09 | |
| Alichem | A449042947-1g |
Methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 95% | 1g |
$773.28 | 2023-09-04 | |
| Ambeed | A126704-1g |
Methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 98+% | 1g |
$270.0 | 2024-04-26 | |
| Chemenu | CM284659-1g |
Methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 95% | 1g |
$523 | 2023-03-07 | |
| A2B Chem LLC | AE24639-10g |
Methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 95% | 10g |
$2527.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1209107-50g |
methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 97% | 50g |
$5045 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1209107-100mg |
methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 97% | 100mg |
$120 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1209107-250mg |
methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 97% | 250mg |
$150 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1209107-500mg |
methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 97% | 500mg |
$230 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1209107-10g |
methyl 2-(3-aminooxetan-3-yl)acetate |
1105662-99-4 | 97% | 10g |
$1680 | 2025-02-19 |
methyl 2-(3-aminooxetan-3-yl)acetate Suppliers
methyl 2-(3-aminooxetan-3-yl)acetate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on methyl 2-(3-aminooxetan-3-yl)acetate
Research Brief on Methyl 2-(3-aminooxetan-3-yl)acetate (CAS: 1105662-99-4) in Chemical Biology and Pharmaceutical Applications
Methyl 2-(3-aminooxetan-3-yl)acetate (CAS: 1105662-99-4) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its oxetane ring and ester functionality, serves as a versatile building block for the synthesis of novel bioactive compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors, covalent warheads, and targeted therapeutics. The compound's ability to modulate protein-protein interactions and enhance metabolic stability makes it a valuable scaffold for medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of methyl 2-(3-aminooxetan-3-yl)acetate as a key intermediate in the synthesis of covalent kinase inhibitors. The research demonstrated that incorporation of this moiety into inhibitor designs significantly improved target engagement and selectivity profiles. The oxetane ring's constrained geometry was found to reduce off-target effects while maintaining potent enzymatic inhibition. These findings underscore the compound's utility in addressing challenges associated with kinase inhibitor development, such as resistance mutations and poor pharmacokinetic properties.
In the realm of antibiotic discovery, methyl 2-(3-aminooxetan-3-yl)acetate has shown promise as a building block for novel β-lactamase inhibitors. A recent patent application (WO2023056421) disclosed derivatives of this compound that exhibit potent activity against class A, C, and D β-lactamases, including carbapenemases. The structural flexibility of the oxetane-amine moiety allows for optimal positioning within the enzyme active site, enabling effective inhibition of multiple resistance mechanisms. This development is particularly timely given the growing global threat of antimicrobial resistance.
The synthetic accessibility of methyl 2-(3-aminooxetan-3-yl)acetate has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective manufacturing process for this compound, achieving >99% purity with minimal environmental impact. The optimized route employs biocatalytic steps for chiral resolution and features a novel oxetane ring-forming reaction with improved atom economy. These process improvements are expected to facilitate broader adoption of this building block in industrial drug discovery programs.
Emerging applications in targeted protein degradation have further expanded the utility of methyl 2-(3-aminooxetan-3-yl)acetate. Researchers have successfully incorporated this moiety into proteolysis-targeting chimeras (PROTACs), where it serves as both a linker component and a solubility enhancer. The compound's balanced hydrophilicity-lipophilicity profile and metabolic stability contribute to improved cellular permeability and in vivo performance of these degraders. Several preclinical candidates featuring this structural element are currently under evaluation for oncology indications.
Looking forward, methyl 2-(3-aminooxetan-3-yl)acetate continues to demonstrate significant potential across multiple therapeutic areas. Its unique combination of synthetic versatility and favorable physicochemical properties positions it as a valuable tool for addressing complex challenges in drug discovery. Ongoing research is exploring its application in RNA-targeting small molecules and next-generation antibody-drug conjugates, suggesting that the full scope of this compound's utility has yet to be realized.
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